

BMS-189664 Hydrochloride: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BMS-189664 hydrochloride	
Cat. No.:	B606219	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability properties of **BMS-189664 hydrochloride** based on standard pharmaceutical development practices. However, specific quantitative data for this compound is not publicly available. The tables and protocols presented herein are illustrative and should be adapted based on experimentally determined data.

Introduction

BMS-189664 hydrochloride is a potent and selective inhibitor of α -thrombin, a key serine protease in the coagulation cascade. Its mechanism of action involves the direct, reversible inhibition of the thrombin active site, thereby preventing the conversion of fibrinogen to fibrin and subsequent clot formation. This technical guide aims to provide a detailed overview of the core solubility and stability properties of **BMS-189664 hydrochloride**, critical for its development as a therapeutic agent. Due to the limited availability of public data, this guide outlines the expected physicochemical characteristics and the experimental methodologies required for their determination.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The following tables provide a template for summarizing the expected solubility of **BMS-189664 hydrochloride** in various solvents.

Table 1: Equilibrium Solubility of BMS-189664 Hydrochloride in Aqueous Media

рН	Buffer System	lonic Strength (mM)	Temperature (°C)	Solubility (mg/mL) (Placeholder)
1.2	HCI	150	25	> 10
4.5	Acetate	150	25	5 - 10
6.8	Phosphate	150	25	1 - 5
7.4	Phosphate Buffered Saline	150	25	< 1

Table 2: Solubility of BMS-189664 Hydrochloride in Organic and Co-Solvent Systems

Solvent System	Temperature (°C)	Solubility (mg/mL) (Placeholder)
Dimethyl Sulfoxide (DMSO)	25	> 50
Ethanol (95%)	25	10 - 20
Methanol	25	20 - 50
Propylene Glycol	25	5 - 15
20% Ethanol / 80% Water (v/v)	25	1 - 5

Stability Profile

Understanding the stability of **BMS-189664 hydrochloride** under various stress conditions is essential for determining its shelf-life, storage conditions, and potential degradation pathways.

Table 3: Summary of Forced Degradation Studies for BMS-189664 Hydrochloride

Stress Condition	Conditions	Observation (Placeholder)
Hydrolytic		
Acidic	0.1 M HCl, 60°C, 24h	Significant degradation observed.
Neutral	Purified Water, 60°C, 24h	Minor degradation.
Basic	0.1 M NaOH, 60°C, 24h	Rapid and extensive degradation.
Oxidative		
3% H ₂ O ₂ , RT, 24h	Moderate degradation.	
Thermal		_
Solid State	80°C, 48h	Minimal degradation.
Photolytic		
Solid State	ICH Q1B Option 2 (1.2 million lux hours, 200 W h/m²)	Slight discoloration, minor degradation.
Solution (in Water)	ICH Q1B Option 2 (1.2 million lux hours, 200 W h/m²)	Moderate degradation and formation of photodegradants.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of solubility and stability.

Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of **BMS-189664 hydrochloride** in various aqueous and organic solvents.

Methodology:

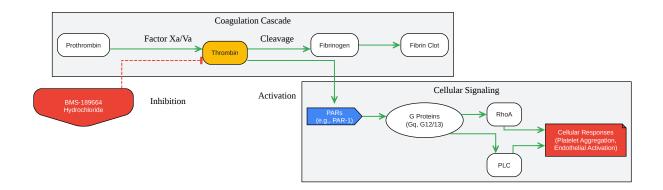
 Preparation of Solutions: Prepare a series of buffered solutions at different pH values (e.g., 1.2, 4.5, 6.8, 7.4) and select relevant organic solvents.

- Sample Preparation: Add an excess amount of BMS-189664 hydrochloride to a known volume of each solvent in sealed vials.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a suitable syringe filter (e.g., 0.45 μm PTFE) to remove undissolved solids.
- Analysis: Quantify the concentration of BMS-189664 hydrochloride in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Reporting: Express the solubility in mg/mL.

Forced Degradation Studies

Objective: To investigate the degradation of **BMS-189664 hydrochloride** under various stress conditions to identify potential degradation products and pathways.

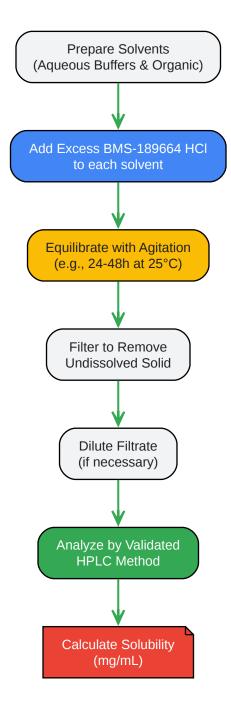
Methodology:


- Stock Solution Preparation: Prepare a stock solution of **BMS-189664 hydrochloride** in a suitable solvent (e.g., methanol or water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
- Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C.
 - Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C.
 - Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature.
 - Thermal Degradation: Expose the solid compound to 80°C.

- Photodegradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines.
- Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Sample Neutralization (for hydrolytic studies): Neutralize the acidic and basic samples before analysis.
- Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC method to separate the parent drug from its degradation products.

Signaling Pathway and Experimental Workflow Thrombin Signaling Pathway

BMS-189664 hydrochloride exerts its effect by inhibiting thrombin, a central enzyme in the coagulation cascade and a key activator of Protease-Activated Receptors (PARs).


Click to download full resolution via product page

Caption: Thrombin signaling and the inhibitory action of BMS-189664 hydrochloride.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound.

Click to download full resolution via product page

Caption: A generalized workflow for equilibrium solubility determination.

 To cite this document: BenchChem. [BMS-189664 Hydrochloride: A Technical Guide to its Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606219#bms-189664-hydrochloride-solubility-and-stability-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com